

DBO-83: Binding Affinity & Selectivity Profile (vs.)

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Compound of Interest

Compound Name: Dbo-83
CAS No.: 95211-53-1
Cat. No.: B1669866

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Executive Summary

DBO-83 (a 3,8-diazabicyclo[3.2.1]octane derivative) is a synthetic nAChR agonist developed to improve upon the pharmacological profile of epibatidine.^{[1][2]} While epibatidine exhibits picomolar affinity but high toxicity due to non-selective activation of ganglionic receptors (), **DBO-83** retains potent antinociceptive and anti-amnesic properties with a significantly improved safety window.

Its primary pharmacological signature is high-affinity binding to the

subtype (

nM) coupled with functional agonism at the

subtype, distinguishing it from pure

ligands.

Chemical Identity & Structural Basis

DBO-83 is structurally related to epibatidine but utilizes a 3,8-diazabicyclo[3.2.1]octane scaffold rather than the 7-azabicyclo[2.2.1]heptane core of epibatidine.^[1] This structural modification is critical for its reduced toxicity profile while maintaining central nervous system (CNS) efficacy.

- Chemical Class: Diazabicyclic analog of epibatidine.[3][4]
- Core Scaffold: 3,8-diazabicyclo[3.2.1]octane.[1][2][3][5]
- Key Substituent: 6-chloro-pyridazin-3-yl group (often substituted at the 3-position).[6]

Pharmacological Profile: Binding Affinity & Selectivity

The following data consolidates binding affinities determined via radioligand displacement assays using rat cortical membranes.

Comparative Binding Affinity Table

| Receptor Subtype | Ligand (Radiotracer) | DBO-83 Affinity () | Epibatidine Affinity () | Selectivity Implications |
|------------------|----------------------|---------------------|--------------------------|---|
| (High Affinity) | | 4.1 nM | 0.04 nM | DBO-83 is ~100-fold less potent than epibatidine but remains a high-affinity ligand. |
| (Homomeric) | | Functional Agonist* | ~1.0 nM | DBO-83 retains functional efficacy (anti-amnesic) but lacks the extreme high affinity that contributes to toxicity. |
| (Ganglionic) | | Low Affinity | ~0.05 nM | Critical Differentiator: DBO-83 shows reduced interaction with ganglionic sites, minimizing autonomic side effects. |

*Note: While specific

values for **DBO-83** at

are often not explicitly cited in summary abstracts, its classification as an

agonist is confirmed via functional reversal of scopolamine-induced amnesia and direct electrophysiological assays.

Selectivity Analysis

- Dominance: The

of 4.1 nM indicates that **DBO-83** primarily targets the high-affinity nicotine binding site. This interaction drives its potent antinociceptive effects (analgesia).

- Functional Role: Unlike pure

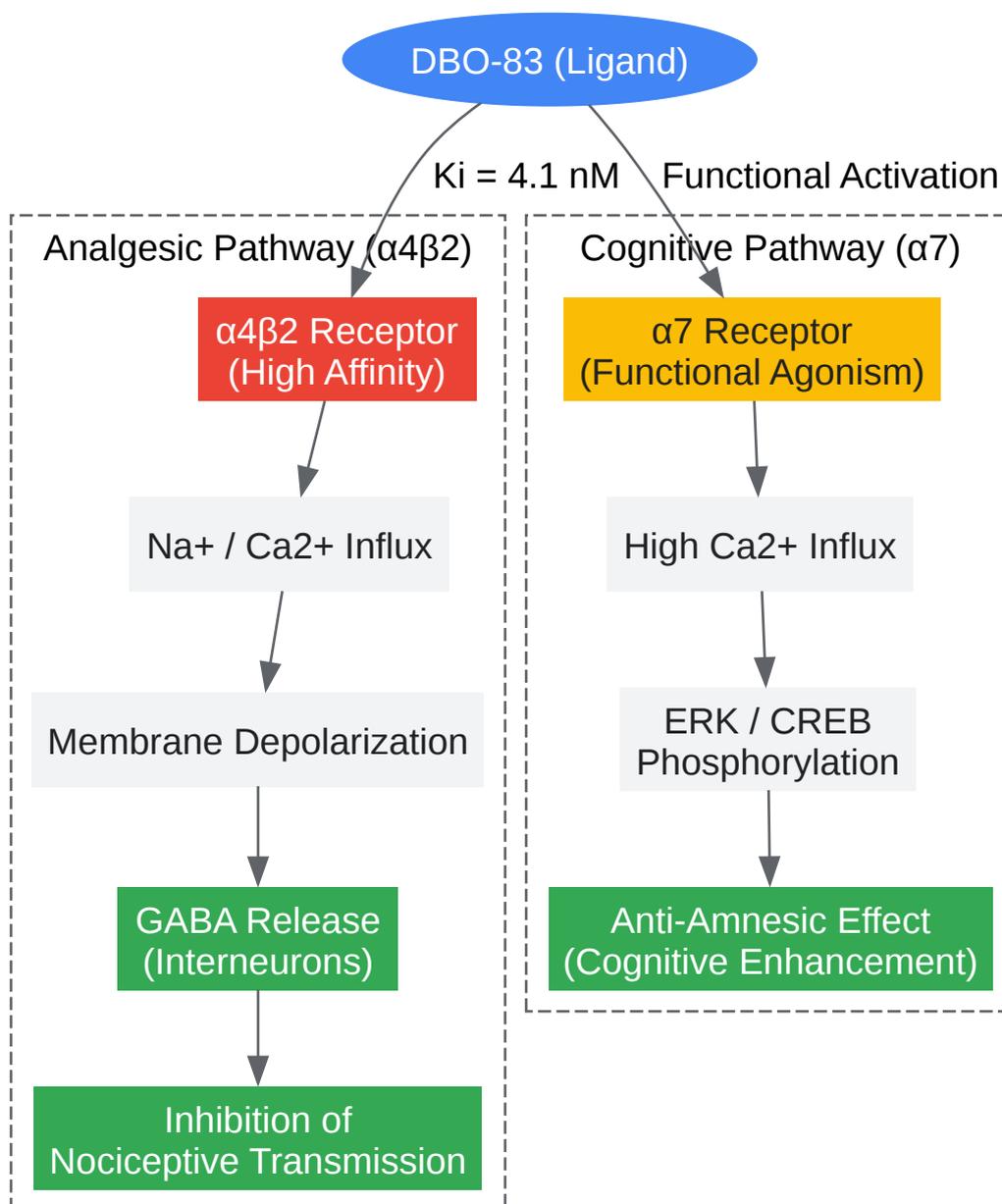
agonists, **DBO-83** exhibits significant anti-amnesic activity. This effect is sensitive to blockade by methyllycaconitine (an

-selective antagonist), confirming that **DBO-83** functionally activates

receptors despite a lower binding affinity compared to

Mechanism of Action & Signaling Pathways

DBO-83 activates two distinct signaling cascades based on subtype binding. The diagram below illustrates the dual-pathway activation.



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Caption: Dual signaling mechanism of **DBO-83**. The

pathway mediates analgesia via GABAergic modulation, while the

pathway drives cognitive enhancement via calcium-dependent signaling.

Experimental Protocols for Validation

To replicate the binding affinity and functional data, use the following standardized protocols.

Protocol A: Radioligand Binding Assay (Selectivity)

Objective: Determine

of **DBO-83** using Rat Cortical Membranes.

- Tissue Preparation:
 - Dissect rat cerebral cortex and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
 - Centrifuge at 40,000
for 20 min at 4°C. Resuspend pellet and wash twice to remove endogenous acetylcholine.
- Incubation:
 - Prepare assay tubes containing:
 - 100
L Membrane suspension (approx. 200-300
g protein).
 - 25
L
(Final concentration ~1 nM).
 - 25
L **DBO-83** (Concentration range:
M to
M).
 - Non-specific binding: Define using 10
M (-)-Nicotine.

- Equilibrium: Incubate at 4°C for 75 minutes (to minimize receptor desensitization/degradation).
- Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).
- Analysis: Measure radioactivity via liquid scintillation counting. Calculate and convert to using the Cheng-Prusoff equation:

Protocol B: Functional Assessment (In Vivo Selectivity)

Objective: Distinguish

(analgesia) from

(cognition) effects.

- Analgesia (Hot Plate Test):
 - Administer **DBO-83** (10-20 mg/kg i.p.).^[6]
 - Measure latency to paw lick.
 - Validation: Pre-treat with Mecamylamine (non-selective antagonist) or DHEA (selective). Blockade confirms mediation.
- Cognition (Passive Avoidance):
 - Induce amnesia using Scopolamine.
 - Administer **DBO-83**.^{[1][2][6][7][8][9]}

- Validation: Pre-treat with Methyllycaconitine (MLA). Blockade of the anti-amnesic effect confirms

mediation.

Therapeutic Implications

- Pain Management: **DBO-83** represents a class of "Epibatidine analogs" that decouple analgesia from toxicity. By targeting

with high affinity (4.1 nM), it activates descending inhibitory pain pathways without the severe autonomic failure associated with

activation.

- Cognitive Disorders: The preserved

agonism suggests utility in neurodegenerative conditions (Alzheimer's) where

density is reduced or function is compromised.

References

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